molecular formula C13H14N2O5 B7791433 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B7791433
M. Wt: 278.26 g/mol
InChI Key: YKLWREJOQSRFMG-UHFFFAOYSA-N
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Description

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antioxidant Properties of New (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles : This paper discusses the synthesis of compounds related to 1,2,4-oxadiazol derivatives and their antioxidant activity. It specifically looks into the preparative methods and reaction of acid hydrolysis to produce carboxylic acids, which might provide a basis for understanding the properties and applications of the specific compound (Dovbnya et al., 2022).

  • 1,3,4-Oxadiazole N-Mannich Bases Synthesis, Antimicrobial, and Anti-Proliferative Activities

    : This study explores the synthesis of N-Mannich bases of oxadiazole derivatives and their subsequent antimicrobial and anti-proliferative activities. It indicates the potential of such compounds in medical applications, particularly in antimicrobial and anticancer treatments (Al-Wahaibi et al., 2021).

  • Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents : This paper discusses the synthesis of regioisomeric analogues of oxadiazole and their screening for anticancer and antimycobacterial activities. This shows another dimension of the medical applications of oxadiazole derivatives (Polkam et al., 2017).

  • Design, Synthesis, and Anticancer Evaluation of New 1,3,4-oxadiazole Thioether Derivatives : The paper focuses on designing and synthesizing new oxadiazole derivatives and evaluating their anticancer activity. Specific derivatives demonstrated superior activity against certain cancer cell lines, highlighting the relevance of such compounds in cancer research (Polkam et al., 2021).

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-5-8(6-10(7-9)19-2)13-14-11(20-15-13)3-4-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLWREJOQSRFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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